![molecular formula C14H17N7 B6438764 4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2548989-66-6](/img/structure/B6438764.png)
4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Pyrazoles, on the other hand, are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of triazoles and pyrazoles involves a five-membered ring with varying numbers of nitrogen and carbon atoms . The exact structure of your compound would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Triazoles and pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitution and oxidative functionalization . The specific reactions that your compound can undergo would depend on its exact structure and the conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles and pyrazoles can vary widely depending on their exact structure. They can range from being hydrophilic to hydrophobic, and can have varying degrees of stability, reactivity, and acidity .Safety and Hazards
The safety and hazards associated with triazoles and pyrazoles can also vary widely depending on their exact structure. Some triazoles and pyrazoles are used as drugs and are safe for human consumption, while others can be toxic or even carcinogenic . It’s important to handle all chemicals with appropriate safety precautions.
Future Directions
The field of triazole and pyrazole chemistry is a vibrant area of research, with many potential applications in medicinal chemistry, materials science, and other areas . Future research will likely continue to explore the synthesis of new triazole and pyrazole derivatives, their physical and chemical properties, and their potential applications.
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate with dna , suggesting that the compound might interact with DNA or related cellular components.
Mode of Action
It’s known that similar compounds, like [1,2,4]triazolo[4,3-a]quinoxaline derivatives, exhibit their activity through dna intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the DNA structure and interfering with processes like replication and transcription.
Biochemical Pathways
Dna intercalators generally affect the dna replication and transcription processes, leading to cell cycle arrest and apoptosis .
Result of Action
Dna intercalators, like [1,2,4]triazolo[4,3-a]quinoxaline derivatives, generally lead to cell cycle arrest and apoptosis . These effects can be beneficial in the context of cancer treatment, where the goal is to halt the proliferation of cancer cells.
properties
IUPAC Name |
3-methyl-8-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7/c1-10-5-16-20(6-10)9-12-7-19(8-12)13-14-18-17-11(2)21(14)4-3-15-13/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOHXEBATBGLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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